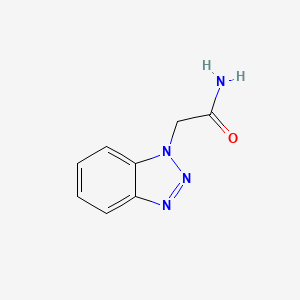

2-Benzotriazol-1-YL-acetamide

Descripción general

Descripción

2-Benzotriazol-1-YL-acetamide is a chemical compound with the molecular formula C8H8N4O . It’s a derivative of benzotriazole, a class of compounds that are known for their versatile properties in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, has been a subject of interest in the field of synthetic chemistry . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Molecular Structure Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Chemical Reactions Analysis

Benzotriazole derivatives are known for their specific reactivity, which is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures . The benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .Physical And Chemical Properties Analysis

2-Benzotriazol-1-YL-acetamide has a molecular weight of 176.18 . It has a melting point of 189-191 °C and a predicted boiling point of 454.1±28.0 °C . The predicted density is 1.48±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Corrosion Inhibitors

Benzotriazole derivatives are widely used as corrosion inhibitors, particularly in metalworking fluids and antifreeze products .

UV Filters

These compounds serve as UV filters in various products, including sunscreens and plastics, to prevent UV degradation .

Solar and Photovoltaic Cells

Benzotriazole derivatives have applications in solar energy, being used in materials for solar and photovoltaic cells .

Medicinal Chemistry

In medicinal chemistry, benzotriazole derivatives are explored for their potential therapeutic effects .

Material Sciences

These compounds are also significant in material sciences for their unique properties and applications .

Mecanismo De Acción

Target of Action

2-Benzotriazol-1-YL-acetamide is a compound that has been studied for its potential biological activitiesBenzotriazole derivatives have been found to interact with various enzymes and receptors in biological systems . For instance, some benzotriazole derivatives have been found to inhibit the SARS-CoV-2 main protease (3CL pro), which is essential for the replication of the virus .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with their targets . These non-covalent interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities.

Biochemical Pathways

Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, and antioxidative activities . These activities suggest that benzotriazole derivatives may affect multiple biochemical pathways.

Result of Action

Benzotriazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Direcciones Futuras

Benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, have been recognized for their potential in the development of new pharmaceutical lead structures . They are being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . Future research may focus on optimizing these properties for specific applications.

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzotriazol-1-YL-acetamide | |

CAS RN |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

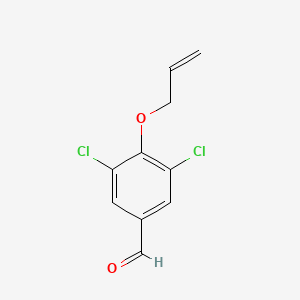

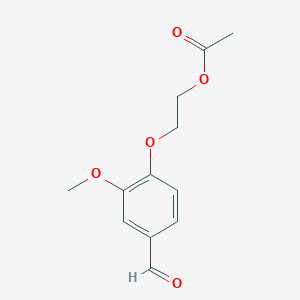

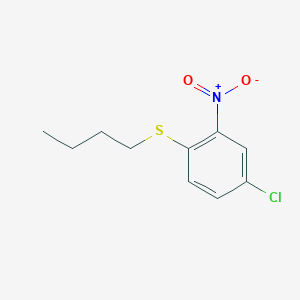

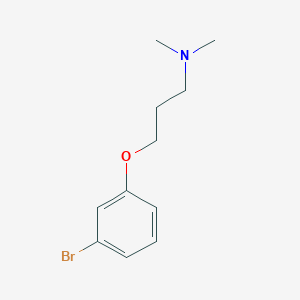

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of 2-(Benzotriazol-1-yl)acetamide highlighted in the research?

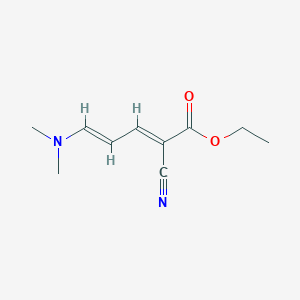

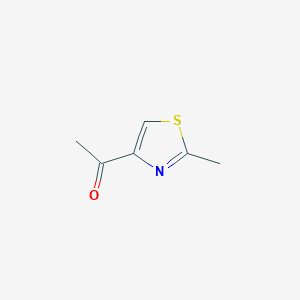

A1: 2-(Benzotriazol-1-yl)acetamide acts as a valuable building block in synthesizing substituted pyridine derivatives. Specifically, it participates in base-promoted reactions with α,β-unsaturated ketones. This reaction proceeds through a tandem [3 + 3] annulation, involving a Michael addition followed by cyclization, ultimately yielding 2-(substituted amino)pyridines or 4,6-substituted pyrid-2-ones. [] This synthetic route offers an efficient and regioselective approach to access these important heterocyclic compounds, which can be challenging to obtain through other methods.

Q2: Are there alternative synthetic routes to 2-(Benzotriazol-1-yl)acetamide besides the traditional methods?

A2: Yes, recent research [] highlights a novel synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides utilizing samarium diiodide. This method involves the reaction of 1-(chloromethyl)benzotriazole with isocyanates in the presence of samarium diiodide. This approach offers a milder and potentially more efficient alternative to traditional synthetic methods, expanding the toolbox for chemists seeking to utilize this versatile compound.

Q3: What are the advantages of using Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides?

A3: The use of Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides, as described in the research [], offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B1332300.png)